Levocetirizine Ethyl Ester
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Overview
Description
Levocetirizine Ethyl Ester is a derivative of Levocetirizine, which is a second-generation antihistamine used primarily for the treatment of allergic rhinitis and chronic idiopathic urticaria. Levocetirizine is the active enantiomer of cetirizine and has a higher affinity for the histamine H1 receptor, making it more effective in smaller doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levocetirizine Ethyl Ester involves the esterification of Levocetirizine. Typically, this can be achieved by reacting Levocetirizine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification reactors where Levocetirizine and ethanol are continuously fed into the reactor. The reaction mixture is then heated and stirred to facilitate the esterification process. The product is purified through distillation and crystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Levocetirizine Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to Levocetirizine and ethanol in the presence of water and an acid or base catalyst.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, specific conditions can lead to these reactions.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst
Major Products
Hydrolysis: Levocetirizine and ethanol.
Oxidation: Depending on the conditions, various oxidized products.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters
Scientific Research Applications
Levocetirizine Ethyl Ester has several applications in scientific research:
Mechanism of Action
Levocetirizine Ethyl Ester, like Levocetirizine, acts as an antihistamine by selectively competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This competition prevents histamine from binding to its receptors, thereby inhibiting the allergic response . The ester form may offer different pharmacokinetic properties, potentially improving absorption and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: The racemic mixture from which Levocetirizine is derived.
Loratadine: Another second-generation antihistamine with similar uses.
Fexofenadine: A non-sedating antihistamine used for similar indications.
Uniqueness
Levocetirizine Ethyl Ester is unique due to its potential improved pharmacokinetic properties compared to Levocetirizine. Its ester form may allow for better absorption and bioavailability, making it a promising candidate for further pharmaceutical development .
Properties
Molecular Formula |
C23H29ClN2O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
ethyl 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3/t23-/m1/s1 |
InChI Key |
ASHQTVRYHSZGQY-HSZRJFAPSA-N |
Isomeric SMILES |
CCOC(=O)COCCN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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